molecular formula C16H17NO B12995430 (4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone CAS No. 61780-09-4

(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone

Cat. No.: B12995430
CAS No.: 61780-09-4
M. Wt: 239.31 g/mol
InChI Key: GTFKVWMPDAGUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is an organic compound that features a phenyl group substituted with a tert-butyl group and a pyridin-3-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by binding to specific active sites on enzymes like COX-2 .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone
  • (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-2-yl)methanone
  • (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone

Uniqueness

(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a pyridine ring and a tert-butyl-substituted phenyl group , characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H18_{18}N\O
  • Molecular Weight : 254.32 g/mol

The presence of the ketone functional group enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically employs methods such as:

  • Suzuki-Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.
  • Refluxing with Pyridine Derivatives : This method allows for the introduction of the pyridine moiety effectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation. The compound's IC50_{50} values against specific cancer cell lines are summarized in Table 1.

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa30Inhibition of tubulin polymerization
MCF-725Induction of apoptosis
A54935Disruption of cell cycle regulation

The mechanism primarily involves interference with tubulin dynamics, which is crucial for mitotic spindle formation during cell division. Compounds with similar structures often exhibit this mechanism, making them promising candidates for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects. Studies have reported its effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the compound against a panel of cancer cell lines, revealing that it significantly inhibited cell growth at concentrations lower than many existing chemotherapeutics. The study highlighted its selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Assessment : Another investigation focused on the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it possesses broad-spectrum antimicrobial properties, which could be beneficial in treating infections resistant to conventional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, the compound disrupts microtubule dynamics essential for cell division.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : The interaction with bacterial membranes may compromise their integrity, leading to cell lysis.

Properties

CAS No.

61780-09-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(4-tert-butylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C16H17NO/c1-16(2,3)14-8-6-12(7-9-14)15(18)13-5-4-10-17-11-13/h4-11H,1-3H3

InChI Key

GTFKVWMPDAGUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.